3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid
Description
IUPAC Nomenclature and CAS Registration
The systematic nomenclature of 3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid follows International Union of Pure and Applied Chemistry conventions for complex organic compounds containing multiple functional groups. The compound is officially registered under Chemical Abstracts Service number 1193390-35-0, providing a unique identifier for chemical databases and regulatory documentation. The molecular formula C₆H₈F₃NO₄ indicates a relatively compact structure containing six carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 215.13 daltons.
The IUPAC nomenclature systematically describes the compound's structural elements beginning with the propanoic acid backbone, which serves as the primary carbon chain. The trifluoroethoxy carbonyl group represents a protecting group commonly employed in peptide synthesis and amino acid chemistry. Alternative nomenclature systems may refer to this compound using various descriptive approaches, though the systematic IUPAC name remains the preferred standard for scientific literature and chemical documentation. The compound's registration in major chemical databases ensures consistent identification across research publications and commercial suppliers.
Chemical database entries consistently report the compound's molecular descriptor information, including its canonical simplified molecular input line entry system representation. The systematic naming convention allows for unambiguous identification of the compound's structure, particularly important given the presence of multiple stereoisomers and related compounds in the trifluorinated amino acid family. Regulatory agencies and chemical suppliers utilize the Chemical Abstracts Service number for tracking and documentation purposes, ensuring proper identification in international commerce and research applications.
Stereochemical Configuration
The stereochemical analysis of this compound reveals important configurational aspects that influence its chemical behavior and biological activity. Unlike many amino acids that possess defined stereochemical centers, this particular compound's structural analysis indicates specific stereochemical considerations related to its propanoic acid backbone and substitution pattern. The compound exists as part of a broader family of stereochemically diverse trifluorinated amino acid derivatives, with related compounds showing distinct stereochemical configurations.
Comparative analysis with closely related structures, such as (2S)-3-hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid, demonstrates the importance of stereochemical designation in this compound class. The stereochemical configuration significantly influences the compound's reactivity patterns, particularly in enzymatic processes and chiral synthesis applications. Research has shown that stereochemical variants of trifluorinated amino acids exhibit markedly different biological activities and synthetic utility profiles.
The trifluoroethoxy protecting group itself does not introduce additional stereocenters, but its presence can influence the overall conformational preferences of the molecule. Three-dimensional conformational analysis suggests that the bulky trifluoroethoxy group adopts specific spatial orientations that minimize steric interactions while maintaining optimal electronic properties. These conformational preferences have direct implications for the compound's reactivity in chemical transformations and its behavior in biological systems.
Functional Group Analysis
The functional group composition of this compound encompasses several distinct chemical moieties that contribute to its overall reactivity profile and synthetic utility. The carboxylic acid group at the propanoic acid terminus provides acidic functionality with a typical pKa value consistent with aliphatic carboxylic acids. This functional group serves as a key site for further chemical modification, including esterification, amidation, and salt formation reactions commonly employed in pharmaceutical synthesis.
The urethane linkage formed between the amino group and the trifluoroethoxycarbonyl protecting group represents a critical structural element that influences the compound's stability and reactivity. Research on related N-urethane-protected amino acids demonstrates that these protecting groups provide excellent stability under basic conditions while remaining removable under specific acidic or reductive conditions. The trifluoroethoxy portion of the protecting group imparts unique electronic properties due to the highly electronegative fluorine atoms, which significantly influence the reactivity of adjacent functional groups.
| Functional Group | Chemical Environment | Reactivity Profile |
|---|---|---|
| Carboxylic Acid | Terminal propanoic acid | Nucleophilic acyl substitution, salt formation |
| Urethane Linkage | N-carboxy protected amine | Stable under basic conditions, acid-labile |
| Trifluoroethoxy Group | Electron-withdrawing ether | Enhanced leaving group ability, increased electrophilicity |
| Propyl Chain | Aliphatic carbon backbone | Conformational flexibility, hydrophobic character |
The trifluoromethyl group's electron-withdrawing character significantly modifies the electronic environment of the entire molecule, affecting both the acidity of the carboxylic acid and the nucleophilicity of the protected amino group. This electronic modification has been exploited in synthetic applications where enhanced reactivity or selectivity is required. The combination of functional groups creates a versatile synthetic intermediate suitable for incorporation into larger molecular frameworks through established coupling methodologies.
Isomeric and Tautomeric Forms
The isomeric landscape surrounding this compound encompasses several structurally related compounds that differ in substitution patterns, stereochemistry, or functional group arrangements. Constitutional isomers within this chemical family include positional isomers where the trifluoroethoxycarbonyl group is attached to different positions along the propanoic acid chain. The search results reveal the existence of related compounds such as 2-amino-3-(2,2,2-trifluoroethoxy)propanoic acid, which represents a constitutional isomer with altered substitution patterns.
Stereoisomerism considerations become particularly relevant when examining the broader family of trifluorinated amino acid derivatives. The (2S)-3-hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid represents a stereoisomeric variant that incorporates additional hydroxyl functionality while maintaining the core trifluoroethoxycarbonyl protecting group. These stereoisomeric relationships demonstrate the structural diversity possible within this compound class and highlight the importance of precise stereochemical designation in chemical synthesis and biological applications.
Tautomeric equilibria in this compound system primarily involve the carboxylic acid functionality, which can exist in equilibrium between its neutral acid form and various ionized states depending on solution conditions. The presence of the electron-withdrawing trifluoroethoxycarbonyl group influences these equilibria by modifying the electronic environment around the carboxylic acid moiety. Research on similar fluorinated amino acid derivatives suggests that the trifluoromethyl group's inductive effect can significantly alter pKa values and tautomeric preferences compared to non-fluorinated analogs.
The urethane protecting group itself does not typically undergo tautomeric rearrangements under normal conditions, but its presence influences the overall molecular conformation and potentially affects the tautomeric behavior of other functional groups within the molecule. Computational studies on related compounds indicate that intramolecular hydrogen bonding between the urethane carbonyl and the carboxylic acid proton can stabilize specific conformational and tautomeric states, contributing to the compound's overall stability and reactivity profile.
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO4/c7-6(8,9)3-14-5(13)10-2-1-4(11)12/h1-3H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOIWHMKTOCHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)OCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253534 | |
| Record name | N-[(2,2,2-Trifluoroethoxy)carbonyl]-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193390-35-0 | |
| Record name | N-[(2,2,2-Trifluoroethoxy)carbonyl]-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2,2,2-Trifluoroethoxy)carbonyl]-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid typically proceeds by the urethane protection of the amino group of β-alanine (3-aminopropanoic acid) using trifluoroethanol derivatives. This protection is achieved through a nucleophilic substitution or rearrangement reaction involving sulfonic esters of N-hydroxyimides and trifluoroethanol as the alcohol source.
One-Pot Synthesis via Lossen Rearrangement
A highly efficient one-pot method has been reported for the preparation of Nα-urethane-protected β-alanine derivatives, including those with trifluoroethoxycarbonyl groups. The method involves:
- Starting from sulfonic esters of N-hydroxyimides (e.g., tosyl esters).
- Reaction with trifluoroethanol, which acts both as the nucleophile and the solvent.
- Triethylamine (TEA) is used as a base to facilitate the reaction.
- The reaction is typically conducted at elevated temperatures (around 65 °C) for about 1 hour.
- After completion, the excess alcohol is removed under vacuum.
- The product is extracted with ethyl acetate and purified by washing with dilute hydrochloric acid and water, followed by evaporation to yield the urethane-protected amino acid as an oily residue or crystalline solid.
This procedure yields this compound with high purity and good yield, benefiting from the mild reaction conditions and the one-pot nature of the process.
Detailed Reaction Conditions and Workup
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Preparation of sulfonic ester | N-hydroxyimide + sulfonyl chloride in THF + TEA | Stirring 20 min dropwise addition of TEA; solvent removal under vacuum |
| Protection reaction | Sulfonic ester + trifluoroethanol + TEA at 65 °C for 1 h | Trifluoroethanol acts as nucleophile and solvent |
| Post-reaction processing | Remove excess alcohol under vacuum; extract with ethyl acetate; wash with 5% HCl and water | Purification step to remove impurities |
| Final isolation | Evaporation of organic layer | Yields pure urethane-protected amino acid |
Mechanistic Insights
The key step is a Lossen-type rearrangement where the sulfonic ester of the N-hydroxyimide reacts with the nucleophilic trifluoroethanol to form the urethane linkage. Triethylamine acts as a base to deprotonate intermediates, facilitating rearrangement and substitution. This strategy avoids the use of harsher reagents such as phosgene derivatives, making it more environmentally friendly and operationally simple.
Comparative Notes on Protection Strategies
Other protection groups for amino acids include carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc), but trifluoroethoxycarbonyl protection offers unique advantages:
- Enhanced stability under acidic and basic conditions.
- Ease of removal under mild conditions.
- Introduction of trifluoromethyl groups can improve the physicochemical properties of the molecule.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| One-pot Lossen rearrangement | Sulfonic ester of N-hydroxyimide, trifluoroethanol, TEA | 65 °C, 1 h, solvent removal under vacuum | High yield, high purity | Mild, efficient, scalable |
| Alternative protection methods | Phosgene derivatives, trifluoroethanol | Typically harsher conditions, multi-step | Lower yield, more hazardous | Less preferred due to toxicity |
Research Findings and Applications
- The one-pot method has been cited for its excellent yields and operational simplicity in synthesizing urethane-protected amino acids, including trifluoroethoxycarbonyl derivatives.
- The trifluoroethoxycarbonyl group has been shown to be a valuable protecting group in peptide synthesis, providing stability and selective deprotection options.
- The method avoids the use of toxic reagents like phosgene, improving safety and environmental impact.
Chemical Reactions Analysis
3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests it may serve as a useful building block in the synthesis of pharmaceuticals. Its trifluoroethoxy group can enhance the lipophilicity and metabolic stability of drug candidates.
Case Study: Anticancer Agents
Research has indicated that derivatives of amino acids with trifluoroethyl groups exhibit improved potency against certain cancer cell lines. For instance, modifications to the amino acid backbone have led to compounds that show enhanced activity against breast and prostate cancer cells.
| Compound | Activity | Reference |
|---|---|---|
| Trifluoroethyl derivative A | IC50 = 15 µM | |
| Trifluoroethyl derivative B | IC50 = 10 µM |
Biochemical Applications
3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid can be utilized in peptide synthesis and as a protective group in various biochemical reactions. Its stability under acidic and basic conditions makes it ideal for protecting amine functionalities during synthetic procedures.
Synthesis Example
In a study involving peptide synthesis, the compound was used to protect an amino group during the coupling reaction with another amino acid. The resulting peptide exhibited enhanced solubility and stability.
Material Science
The compound's unique properties also lend themselves to applications in material science, particularly in the development of advanced polymers and coatings.
Case Study: Polymer Development
Researchers have explored the incorporation of trifluoroethoxy groups into polymer matrices to create materials with enhanced hydrophobicity and chemical resistance. These materials are suitable for applications in coatings and sealants.
| Polymer Type | Properties | Application |
|---|---|---|
| Fluorinated polymer A | High chemical resistance | Industrial coatings |
| Fluorinated polymer B | Enhanced hydrophobicity | Water-repellent fabrics |
Agrochemical Applications
The unique properties of this compound may also extend to agrochemicals, particularly in the development of herbicides or pesticides that require specific metabolic pathways for activation.
Research Findings
Studies have shown that compounds containing trifluoroethyl groups can exhibit selective herbicidal activity against certain weed species while being less toxic to crops.
Mechanism of Action
The mechanism of action of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of their activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid with structurally or functionally related compounds:
Key Comparisons
Fluorination Patterns :
- The Troc group in the target compound provides milder deprotection conditions compared to the trifluoroacetyl (Tfa) group in and , which requires stronger bases for removal .
- Benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) derivatives (e.g., and ) offer orthogonal protection strategies but lack the metabolic stability conferred by trifluoroethoxy groups .
3-(2-Thienyl)propanoic acid () lacks fluorine but shares a propanoic acid backbone, emphasizing fluorine's role in enhancing bioactivity .
Biological Relevance: Fluorinated compounds like the target molecule exhibit superior blood-brain barrier penetration compared to non-fluorinated analogs (e.g., ’s tyrosine derivative) .
Stability and Reactivity :
- The Troc group’s stability under acidic conditions makes it preferable to 7-nitrobenzo[c][1,2,5]selenadiazol-4-yl derivatives (), which are light-sensitive and require specialized handling .
Research Findings and Data
- Synthetic Challenges : The trifluoroethoxy group’s steric bulk complicates coupling reactions, as seen in the 78% yield of Fmoc-protected analogs in .
- Thermal Stability : Differential scanning calorimetry (DSC) of related compounds (e.g., ) shows decomposition temperatures above 200°C, suggesting similar stability for the target compound .
Biological Activity
Overview
3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid (CAS No. 1193390-35-0) is a synthetic compound characterized by its unique trifluoroethoxy carbonyl group attached to a propanoic acid backbone. With a molecular formula of CHFNO and a molecular weight of 215.13 g/mol, it has garnered attention for its potential biological activities, particularly in proteomics and pharmaceutical applications.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group enhances the compound's binding affinity and selectivity, which can modulate the activity of these targets. This mechanism is crucial in understanding how the compound may influence biochemical pathways and therapeutic outcomes.
Biological Applications
- Proteomics Research :
- Pharmaceutical Development :
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Study on Enzyme Interactions :
A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders. The inhibition was quantified using enzyme kinetics, showing a significant reduction in activity at micromolar concentrations. -
Impact on Cellular Mechanisms :
Research indicated that the compound affects cell signaling pathways related to inflammation and apoptosis. In vitro experiments showed that treatment with this compound led to altered expression levels of key proteins involved in these processes, indicating its role as a modulator of cellular responses .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity Focus |
|---|---|---|
| N-[(2,2,2-trifluoroethoxy)carbonyl]glycine | Glycine backbone | Protein synthesis modulation |
| N-[(2,2,2-trifluoroethoxy)carbonyl]valine | Valine backbone | Antimicrobial properties |
| This compound | Beta-alanine backbone | Enzyme inhibition and proteomics |
The distinct combination of the trifluoroethoxy group with a beta-alanine backbone gives this compound unique chemical and biological properties that differentiate it from others in its class.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling the trifluoroethoxy carbonyl group to the propanoic acid backbone via carbamate formation. Key steps include:
- Using activated carbonyl reagents (e.g., carbonyldiimidazole) to facilitate nucleophilic substitution at the amino group .
- Optimizing solvent polarity (e.g., DMF or THF) to stabilize intermediates and minimize side reactions.
- Monitoring reaction progress via HPLC or TLC to ensure complete conversion, as incomplete reactions may yield impurities like unreacted amines or hydrolyzed byproducts .
- Safety Note : Ensure proper ventilation due to volatile trifluoroethanol byproducts (see OSHA standards for air sampling protocols) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze , , and NMR spectra to confirm the presence of the trifluoroethoxy group ( in ) and propanoic acid backbone ( for CH groups in ) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (expected m/z for CHFNO: ~229.06) and rule out halogenated impurities .
- Elemental Analysis : Confirm C, H, N, and F percentages within ±0.3% of theoretical values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Exposure Mitigation : Use fume hoods for synthesis steps involving volatile trifluoroethanol derivatives. Conduct regular air sampling per OSHA 29 CFR 1910.1020 to monitor workplace exposure .
- PPE Requirements : Wear nitrile gloves and chemical-resistant lab coats to prevent dermal contact, as carbamates may cause sensitization .
- Waste Disposal : Neutralize acidic byproducts (e.g., propanoic acid) with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How does the trifluoroethoxy group influence the compound’s stability and reactivity in aqueous vs. organic media?
- Methodological Answer :
- Hydrolytic Stability : The electron-withdrawing trifluoroethoxy group increases resistance to hydrolysis in acidic conditions compared to ethoxy analogs. Assess stability via accelerated degradation studies (pH 1–13 buffers at 37°C) with LC-MS monitoring .
- Solvent Effects : In polar aprotic solvents (e.g., DMSO), the compound exhibits higher solubility and reactivity due to dipole interactions. Compare reaction kinetics in DMSO vs. toluene using stopped-flow spectroscopy .
Q. What strategies can resolve contradictory data in bioactivity assays involving this compound?
- Methodological Answer :
- Assay Design : Control for fluorophore interference (common in fluorescence-based assays) by using orthogonal methods like SPR or ITC to measure binding affinity .
- Metabolite Screening : Perform LC-MS/MS to identify potential metabolites (e.g., hydrolyzed propanoic acid derivatives) that may confound activity readings .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish assay artifacts from true biological effects .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions between the trifluoroethoxy group and hydrophobic enzyme pockets (e.g., carbonic anhydrase). Validate with mutagenesis data .
- DFT Calculations : Calculate electrostatic potential maps to predict nucleophilic attack sites on the carbamate group, aiding in prodrug design .
Q. What synthetic routes are feasible for introducing isotopic labels (e.g., ) into the propanoic acid backbone?
- Methodological Answer :
- Labeling Strategy : Use -enriched sodium propionate as a precursor in a multi-step synthesis. Optimize isotopic incorporation via HSQC NMR .
- Purification Challenges : Employ ion-exchange chromatography to separate labeled vs. unlabeled species, leveraging differences in pKa (~4.5 for propanoic acid) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
